TCS 183 -

TCS 183

Catalog Number: EVT-242243
CAS Number:
Molecular Formula: C58H96N20O20S
Molecular Weight: 1425.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fragment 1-13 of human and mouse GSK-3β sequence. Potentially useful as a competitive inhibitor of GSK-3β (Ser9) phosphorylation. Control peptide TCS 184 available .
Overview

TCS 183 is a synthetic compound recognized for its role as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), particularly targeting the phosphorylation at serine 9. This compound is derived from a specific fragment of the GSK-3β sequence, which is crucial in various cellular processes, including metabolism and cell signaling. TCS 183 has garnered attention in scientific research due to its potential therapeutic applications, especially in the context of diseases where GSK-3β plays a significant role.

Source and Classification

TCS 183 is classified as a small molecule inhibitor and is primarily sourced from synthetic methodologies. Its molecular formula is C58H96N20O20SC_{58}H_{96}N_{20}O_{20}S, with a molecular weight of approximately 1425.58 g/mol . This compound is soluble in water at concentrations up to 1 mg/ml, making it suitable for various biochemical assays and applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of TCS 183 involves solid-phase peptide synthesis techniques, which allow for the assembly of peptide sequences in a controlled manner. The process typically includes:

  1. Selection of Amino Acids: The specific sequence corresponding to the GSK-3β fragment (1-13) is chosen.
  2. Solid-Phase Coupling: Amino acids are sequentially added to a solid support, forming peptide bonds while being protected by temporary chemical groups that prevent unwanted reactions.
  3. Cleavage and Purification: Once the desired peptide length is achieved, the compound is cleaved from the solid support, followed by purification methods such as high-performance liquid chromatography to isolate TCS 183 from by-products.

This method ensures high purity and yield of the compound, which is essential for its effectiveness in biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of TCS 183 can be described by its specific arrangement of atoms, comprising:

  • Carbon Atoms: 58
  • Hydrogen Atoms: 96
  • Nitrogen Atoms: 20
  • Oxygen Atoms: 20
  • Sulfur Atoms: 1

The structural configuration contributes to its interaction with GSK-3β, influencing its inhibitory activity. The detailed three-dimensional conformation can be modeled using computational chemistry tools to predict binding interactions with the target enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

TCS 183 primarily engages in competitive inhibition reactions with GSK-3β. The mechanism involves:

  1. Binding to Active Site: TCS 183 competes with natural substrates for binding at the active site of GSK-3β.
  2. Inhibition of Phosphorylation: By occupying this site, TCS 183 prevents the phosphorylation of downstream targets that are normally regulated by GSK-3β.

This interaction alters cellular signaling pathways, particularly those involved in insulin signaling and glycogen metabolism .

Mechanism of Action

Process and Data

The mechanism of action of TCS 183 revolves around its ability to inhibit GSK-3β activity:

  1. Competitive Inhibition: TCS 183 binds reversibly to the active site of GSK-3β.
  2. Altered Signal Transduction: By inhibiting GSK-3β, TCS 183 can lead to increased levels of phosphorylated glycogen synthase, promoting glycogen synthesis and affecting various signaling pathways related to cell growth and survival.

Studies have shown that modulation of GSK-3β activity can have therapeutic implications in conditions such as diabetes, cancer, and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TCS 183 exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white lyophilized solid.
  • Solubility: Soluble in water at concentrations up to 1 mg/ml.
  • Storage Conditions: Recommended to be stored desiccated at -20°C to maintain stability .

These properties are critical for its use in laboratory settings, where stability and solubility can influence experimental outcomes.

Applications

Scientific Uses

TCS 183 has several significant applications in scientific research:

  1. Biochemical Assays: Used as a tool for studying GSK-3β function in various cellular contexts.
  2. Therapeutic Research: Investigated for potential therapeutic benefits in diseases linked to dysregulated GSK-3β activity, such as Alzheimer's disease and type 2 diabetes.
  3. Signal Transduction Studies: Aids in understanding the role of phosphorylation in cell signaling pathways.
Mechanistic Insights into TCS 183 as a Competitive Inhibitor of GSK-3β Phosphorylation [1]

Role of TCS 183 in Modulating GSK-3β (Ser9) Phosphorylation Dynamics

TCS 183, corresponding to residues 1-13 (MSGRPRTTSFAES) of human and mouse GSK-3β, functions as a competitive inhibitor of the phosphorylation event at Ser9, a critical regulatory site for GSK-3β activity [1] [6]. Under basal conditions, GSK-3β exhibits constitutive activity, but extracellular signals (e.g., growth factors, insulin) trigger Ser9 phosphorylation via kinases like Akt. This modification inserts the N-terminal tail into the kinase's primed-substrate binding pocket, creating a pseudosubstrate that sterically hinders access for genuine substrates [8]. TCS 183 directly competes with GSK-3β's endogenous N-terminal regulatory domain for interactions with the catalytic site or associated regulatory complexes, thereby disrupting the autoinhibitory conformational change typically induced by Ser9 phosphorylation [1]. Consequently, TCS 183 prevents the inactivation of GSK-3β that normally results from Ser9 phosphorylation, effectively locking the kinase in a constitutively active state despite upstream signaling cues that would typically suppress its activity [1] [6].

The biological impact of this competitive inhibition is profound within key signaling pathways. In the Wnt/β-catenin cascade, TCS 183 administration (300 µM) via intracerebral infusion in mice efficiently blocked pathway activation, as evidenced by reduced β-catenin stabilization and impaired transcriptional activity [1]. This occurs because sustained GSK-3β activity, maintained by TCS 183, promotes the phosphorylation-mediated degradation of β-catenin. Similarly, TCS 183 modulates synaptic plasticity in neuronal contexts. GSK-3β activity is dynamically regulated during long-term potentiation (LTP) and long-term depression (LTD): LTD induction increases GSK-3β activity via protein phosphatase 1 (PP1), while LTP induction inhibits it via the PI3K-Akt pathway [5]. By competitively inhibiting Ser9 phosphorylation, TCS 183 potentiates GSK-3β activity, thereby shifting the synaptic equilibrium towards conditions favoring LTD and impairing the protective effect of LTP against subsequent LTD [5]. This underscores its role as a precise modulator of cellular signaling dynamics through targeted disruption of phosphorylation-dependent regulation.

Table 1: Impact of TCS 183 on Key Signaling Pathways In Vivo

PathwayExperimental SystemConcentration/DeliveryObserved EffectReference
Wnt/β-cateninC57BL/6 mouse brain300 µM via osmotic mini-pumpBlocked β-catenin stabilization & pathway activation [1]
Synaptic PlasticityRat hippocampal slicesNot specified (pharmacological)Blocked LTD induction; disrupted LTP-LTD balance [5]
Neurite DynamicsHippocampal neuronsGenetic GSK3β knockout contextIncreased axon elongation & branching [9]

Structural Basis of TCS 183 Interaction with GSK-3β Fragment 1-13

The molecular efficacy of TCS 183 stems from its precise mimicry of the endogenous GSK-3β N-terminal domain, enabling high-affinity, competitive binding. The peptide's sequence (MSGRPRTTSFAES) includes a C-terminal serine amidation modification, enhancing its stability and potentially its binding affinity [1] [6]. Biophysical analyses reveal that TCS 183 adopts an amphipathic α-helical conformation upon binding to a hydrophobic channel within the C-terminal lobe of GSK-3β. This channel is formed by residues from helix α10 (Val263, Leu266, Val267, Ile270) and an extended loop (residues 285–299, particularly Tyr288, Phe291, Phe293, Pro294, Ile296) [3]. The hydrophobic face of the TCS 183 helix, featuring residues Phe388, Leu392, Leu396, and Val399 (corresponding to Phe6, Leu10, Leu14, Val17 in the full kinase), inserts into this groove, creating extensive van der Waals contacts [3] [6].

Critical polar interactions further stabilize this complex. Arg395 (Arg11 in TCS 183) forms hydrogen bonds and ionic interactions with Asp264 of GSK-3β, while Gln400 (Gln12 in TCS 183) hydrogen bonds with the backbone carbonyl of Gln295 [3]. These interactions are conformationally selective: the flexible 285-299 loop of GSK-3β undergoes significant structural rearrangement to accommodate the TCS 183 helix, contrasting with its position when bound to other regulatory proteins like FRAT1 [3]. FRAT1 binding induces a kink in its peptide chain, allowing interactions that TCS 183 cannot achieve due to its continuous helical structure. This difference is evident in the distinct positioning of Tyr288 and Glu290 in the two complexes. Furthermore, TCS 183 binding disrupts the dimeric form of GSK-3β observed in uncomplexed structures, as its binding site overlaps with the dimer interface, forcing monomerization [3]. This monomerization may contribute to its inhibitory mechanism by altering the kinase's spatial organization within signaling complexes.

Table 2: Structural Features of TCS 183 and Its Interaction with GSK-3β

Structural ElementTCS 183 Residue(s)GSK-3β Residue(s)Interaction TypeFunctional Implication
Hydrophobic ridgePhe6, Leu10, Leu14Val263, Leu266, Val267Van der Waals contactsAnchors peptide in binding channel
Hydrophobic coreVal17Ile270, Ile228, Phe229Van der Waals contactsStabilizes N-terminal peptide orientation
Salt bridge/H-bondArg11Asp264Ionic/H-bond networkEnhances binding specificity
Backbone H-bondGln12Gln295 (backbone)Hydrogen bondingStabilizes loop conformation
C-terminal modificationSer13 (amide)N/AIncreased stabilityProlongs biological half-life

Comparative Analysis of TCS 183 and Endogenous Phosphorylation Regulatory Peptides

TCS 183 operates within a complex landscape of endogenous GSK-3β regulators, sharing mechanistic parallels but exhibiting distinct modes of action. Its closest functional analogs are scaffold-derived peptides like those from Axin and FRAT1 (also known as GBP), which bind the same hydrophobic channel on GSK-3β's C-terminal lobe [3]. Axin, a critical scaffold protein in the β-catenin destruction complex, employs its minimal GSK-3β-binding domain (residues 383–401) to recruit GSK-3β via a continuous α-helix, enhancing β-catenin phosphorylation by co-localizing kinase and substrate [3]. Similarly, TCS 183 utilizes a helical structure for binding. However, Axin’s binding increases GSK-3β activity toward β-catenin by >20,000-fold through scaffolding, whereas TCS 183 lacks scaffolding functionality and instead acts purely as a competitive inhibitor of regulatory phosphorylation [1] [3]. FRAT1, activated by Wnt signaling, binds GSK-3β with a discontinuous helix featuring a kink at Gly210-Asn211. This kink exposes peptide NH groups that interact with Tyr288 and Glu290 of GSK-3β, facilitating FRAT1's primary role: displacing GSK-3β from the Axin-APC complex to prevent β-catenin phosphorylation [3]. TCS 183, with its unbroken helix, cannot replicate this precise interaction and thus does not directly promote Wnt signaling like FRAT1.

Beyond competitive binders, GSK-3β is regulated by post-translational modifications. The canonical Ser9 phosphorylation by Akt creates an intramolecular pseudosubstrate, inhibiting primed substrate phosphorylation [8]. TCS 183 directly competes with this mechanism by occupying the same site. Alternative inhibitory phosphorylations exist, such as Thr356 phosphorylation by Dyrk1A. This modification, located far from the pseudosubstrate pocket, induces conformational changes that reduce kinase activity toward select substrates like glycogen synthase [10]. Unlike Ser9 phosphorylation or TCS 183, Thr356 phosphorylation does not affect primed substrate binding but may alter substrate specificity. Furthermore, redox regulation via cysteine sulfenylation (observed in kinases like ERK) represents another layer of control [4]. While GSK-3β contains conserved cysteines, their susceptibility to regulatory oxidation remains less defined compared to its phospho-regulation. TCS 183’s uniqueness lies in its dual molecular function: it is both a structural mimetic of the endogenous N-terminus and a targeted disruptor of phosphorylation-dependent inactivation, offering precise experimental control over this specific regulatory node without affecting other modification sites like Thr356.

Table 3: Comparative Mechanisms of GSK-3β Regulatory Agents

Regulatory AgentTypeBinding/Modification SiteEffect on GSK-3β ActivityPrimary Functional Outcome
TCS 183Competitive peptideC-terminal hydrophobic channelPrevents Ser9 phosphorylation; sustains basal activityBlocks Wnt; favors LTD; inhibits adipogenesis
Axin-derived peptideScaffold peptideC-terminal hydrophobic channelEnhances activity via scaffoldingPromotes β-catenin degradation
FRAT1/GBP peptideDisplacement peptideC-terminal hydrophobic channelDisrupts Axin bindingActivates Wnt/β-catenin signaling
pSer9 (Akt)Post-translational modN-terminal Ser9Inhibits primed substrate phosphorylationSuppresses β-catenin degradation
pThr356 (Dyrk1A)Post-translational modC-terminal Thr356Reduces activity; alters specificityContributes to obesity resistance
Cysteine sulfenylationRedox modUndefined Cys residuesContext-dependent inhibitionModulates stress responses

Compounds Mentioned

Properties

Product Name

TCS 183

Molecular Formula

C58H96N20O20S

Molecular Weight

1425.58

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.